

# Application Notes and Protocols: Sodium Nonanoate as a Biodegradable Surfactant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nonanoate

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sodium **nonanoate**, the sodium salt of nonanoic acid, is an anionic surfactant with a nine-carbon chain hydrophobic tail and a hydrophilic carboxylate head group.[1] Its amphiphilic nature allows it to reduce surface tension and form micelles in aqueous solutions, making it a versatile tool in pharmaceutical research and development.[1] It is recognized as a biodegradable alternative to conventional surfactants, aligning with the increasing demand for environmentally friendly excipients in drug formulations.[2] These application notes provide an overview of the properties of sodium **nonanoate**, its applications in drug delivery, and detailed protocols for its use.

## Physicochemical Properties and Data

Sodium **nonanoate** is a white to light yellow crystalline powder with excellent solubility in water.[2] Its properties as a surfactant are crucial for its function in various pharmaceutical applications, from enhancing drug solubility to acting as a permeation enhancer.[2][3]

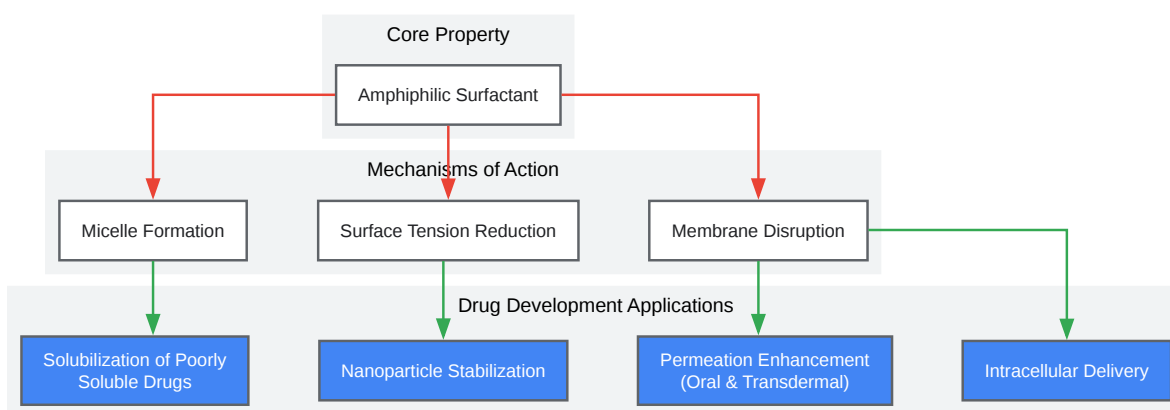
Table 1: Physicochemical and Surfactant Properties of Sodium **Nonanoate**

Property	Value / Description	Source(s)
Chemical Name	Sodium nonanoate	[2]
Synonyms	Sodium pelargonate, Nonanoic acid sodium salt	[1][2]
CAS Number	14047-60-0	[2]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NaO <sub>2</sub>	[2]
Molecular Weight	180.22 g/mol	[2]
Appearance	White to light yellow powder/crystal	[2]
Solubility	Soluble in water. A stock solution of 80 mg/mL (443.9 mM) in H <sub>2</sub> O is possible.	[4]
Critical Micelle Concentration (CMC)	Not consistently reported in literature. Must be determined experimentally for specific conditions (e.g., buffer, temperature, pH). A protocol for determination is provided below.	[5][6][7]
Surface Tension Reduction	As a surfactant, it reduces the surface tension of aqueous solutions. The specific value at the CMC is dependent on experimental conditions.	[1]
Biodegradability	Fatty acids and their salts are generally considered readily biodegradable. It is expected to pass standard tests like the OECD 301 series.	[2]

## Applications in Research and Drug Development

Sodium **nonanoate**'s surfactant properties make it a valuable excipient in several areas of drug development:

- **Solubilizing Agent:** For Biopharmaceutical Classification System (BCS) Class II and IV drugs, which are characterized by poor aqueous solubility, sodium **nonanoate** can be used to increase their dissolution rate and bioavailability by encapsulating the hydrophobic drug molecules within its micelles.[8]
- **Permeation Enhancer:** It can reversibly disrupt the lipid bilayer of cell membranes, including the stratum corneum of the skin and the intestinal epithelium. This action facilitates the transport of active pharmaceutical ingredients (APIs) across these biological barriers, making it useful in both transdermal and oral drug delivery systems.[3]
- **Cell Membrane Permeabilizing Agent:** In cell culture-based assays, it can be used at low concentrations to permeabilize cell membranes, allowing the entry of drugs, DNA, or antibodies for intracellular staining and analysis.
- **Excipient in Nanoparticle Formulations:** It can act as a stabilizing agent in the formulation of drug-loaded nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, preventing their aggregation and controlling particle size.[9]

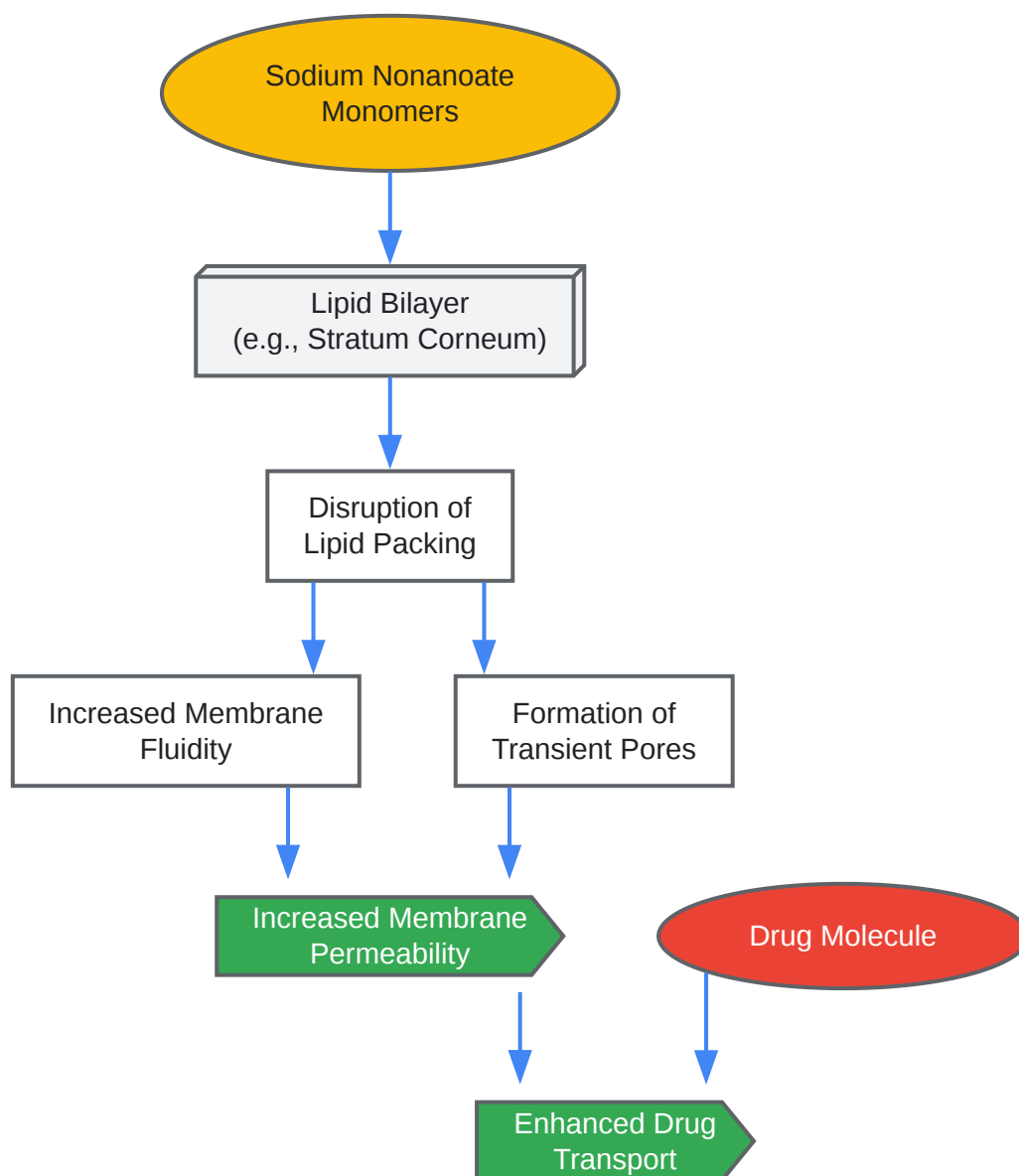


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Core properties and applications of sodium **nonanoate**.

## Mechanism of Action as a Permeation Enhancer

As an anionic surfactant, sodium **nonanoate** enhances the permeation of drugs across biological membranes primarily by disrupting the organized structure of the lipid bilayer. The hydrophobic carbon tail inserts itself into the lipid core of the membrane, while the hydrophilic carboxylate head interacts with the polar head groups of the lipids. This insertion increases the fluidity of the membrane and creates transient pores, thereby reducing the barrier function of the membrane and allowing drug molecules to pass through more easily.



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Mechanism of sodium **nonanoate** as a permeation enhancer.

## Experimental Protocols

### Protocol 1: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a sterile stock solution of sodium **nonanoate** for use in cell culture and other aqueous systems.

- Materials:
  - Sodium **Nonanoate** powder (purity ≥98%)[2]
  - Nuclease-free water or appropriate buffer (e.g., PBS)
  - Sterile conical tube (50 mL)
  - Sterile 0.22 µm syringe filter
  - Sterile syringe (10 mL or appropriate size)
  - Analytical balance and weigh boat
  - Vortex mixer
- Procedure:
  - Calculate the mass of sodium **nonanoate** needed. For 50 mL of a 100 mM solution (MW = 180.22 g/mol):  $\text{Mass} = 0.1 \text{ mol/L} \times 0.050 \text{ L} \times 180.22 \text{ g/mol} = 0.9011 \text{ g}$
  - Accurately weigh out 901.1 mg of sodium **nonanoate** powder and transfer it to the 50 mL conical tube.
  - Add approximately 40 mL of nuclease-free water or buffer to the tube.
  - Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.[4]

- Adjust the final volume to 50 mL with the solvent.
- Draw the solution into a sterile syringe.
- Attach the 0.22  $\mu\text{m}$  syringe filter and sterilize the solution by filtering it into a new sterile tube.
- Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at  $-20^{\circ}\text{C}$  for up to one month or  $-80^{\circ}\text{C}$  for up to six months.[\[10\]](#)

#### Protocol 2: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the determination of the CMC of sodium **nonanoate** in an aqueous solution using the surface tension method. The CMC is identified as the concentration at which the surface tension of the solution ceases to decrease significantly.[\[5\]](#)

- Materials:
  - Tensiometer (Du Noüy ring or Wilhelmy plate method)
  - Sodium **nonanoate** stock solution (e.g., 100 mM)
  - Deionized water or desired buffer
  - A series of volumetric flasks or tubes
  - Glassware
- Procedure:
  - Prepare a series of dilutions of the sodium **nonanoate** stock solution. Concentrations should span a wide range, for example, from 0.1 mM to 50 mM.
  - Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension  $\approx 72 \text{ mN/m}$  at  $25^{\circ}\text{C}$ ).

- Measure the surface tension of each prepared dilution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination. Ensure the ring or plate is thoroughly cleaned between measurements.
- Record the surface tension value for each concentration.
- Plot the surface tension ( $\gamma$ , in mN/m) on the y-axis against the logarithm of the surfactant concentration ( $\log C$ ) on the x-axis.
- The resulting plot should show two distinct linear regions. The first region will have a steep negative slope, and the second region (at higher concentrations) will be nearly horizontal.
- The CMC is the concentration at the intersection point of these two linear regions.<sup>[5]</sup>

### Protocol 3: In Vitro Cell Membrane Permeabilization for Intracellular Delivery

This protocol provides a general guideline for using sodium **nonanoate** to permeabilize adherent mammalian cells for the delivery of a small molecule drug. Note: The optimal concentration and incubation time must be determined empirically for each cell line and application to balance permeabilization efficiency with cell viability.

- Materials:
  - Adherent cells cultured in a multi-well plate (e.g., 96-well)
  - Complete cell culture medium
  - Serum-free cell culture medium
  - Phosphate-Buffered Saline (PBS)
  - Sterile sodium **nonanoate** stock solution (e.g., 100 mM in water)
  - Drug/molecule of interest dissolved in a suitable vehicle
  - Cell viability assay (e.g., MTT, PrestoBlue)
- Procedure:

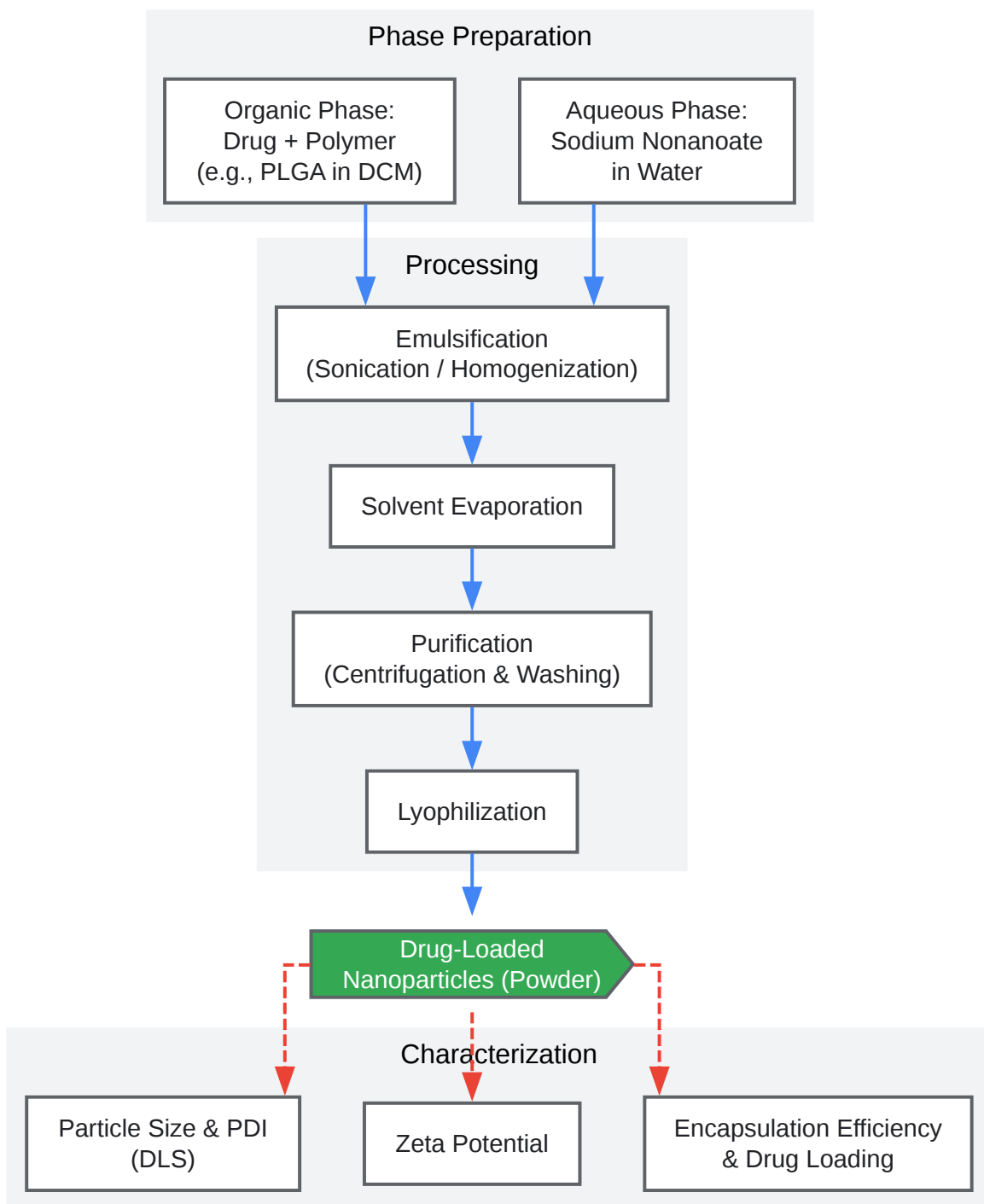
- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Optimization of Sodium **nonanoate** Concentration: a. On the day of the experiment, prepare a series of dilutions of sodium **nonanoate** in serum-free medium (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add 100 µL of the diluted sodium **nonanoate** solutions to the respective wells. Include a control well with only serum-free medium. d. Incubate for a short period (e.g., 15-30 minutes). e. After incubation, remove the treatment solution, wash the cells three times with warm PBS, and add 100 µL of fresh complete medium. f. Assess cell viability 24 hours later to determine the highest non-toxic concentration.
- Intracellular Delivery: a. Using the optimal, non-toxic concentration of sodium **nonanoate** determined above, prepare a treatment solution in serum-free medium containing both the sodium **nonanoate** and the drug of interest at its desired final concentration. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the treatment solution to the cells. d. Incubate for the desired time period (e.g., 1-4 hours). e. Remove the treatment solution, wash the cells three times with warm PBS, and add fresh complete medium. f. Proceed with the desired downstream analysis (e.g., imaging, reporter assay, cell lysis for western blot).

#### Protocol 4: Formulation of Drug-Loaded Polymeric Nanoparticles

This protocol describes a single emulsion-solvent evaporation method to prepare drug-loaded nanoparticles (e.g., using PLGA) stabilized by sodium **nonanoate**.

- Materials:
  - Poly(lactic-co-glycolic acid) (PLGA)
  - Hydrophobic drug
  - Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)
  - Aqueous solution of sodium **nonanoate** (e.g., 1% w/v in deionized water)

- Deionized water
- Probe sonicator or high-speed homogenizer
- Magnetic stirrer
- Rotary evaporator or stir plate for solvent evaporation
- Centrifuge
- Procedure:
  - Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in an organic solvent (e.g., 5 mL of DCM).
  - Aqueous Phase Preparation: Prepare the aqueous phase consisting of a sodium **nonanoate** solution (e.g., 25 mL of a 1% w/v solution).
  - Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication on an ice bath. Sonicate for 2-5 minutes to form a fine oil-in-water (o/w) emulsion.
  - Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
  - Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C. b. Discard the supernatant, which contains excess surfactant and unencapsulated drug. c. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
  - Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water (a cryoprotectant like trehalose may be added) and freeze-dry to obtain a powdered form for storage and characterization.
  - Characterization: Analyze the nanoparticles for particle size (DLS), zeta potential, drug loading, and encapsulation efficiency.



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Workflow for nanoparticle formulation and characterization.

## Biodegradability

Sodium **nonanoate**, as a salt of a short-chain fatty acid, is considered to be readily biodegradable. This is a significant advantage over many synthetic surfactants that can persist in the environment. The standard method for assessing ready biodegradability in an aqueous aerobic environment is the OECD 301 test series.

- OECD 301F (Manometric Respirometry Test): This test measures the oxygen consumed by a microbial inoculum while degrading the test substance over 28 days. A substance is classified as "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period.[2] While specific data for sodium **nonanoate** is not readily available, similar fatty acid salts generally meet this criterion.[3]

## Conclusion

Sodium **nonanoate** is a multifunctional, biodegradable surfactant with significant potential in pharmaceutical research and drug development. Its ability to act as a solubilizing agent, permeation enhancer, and nanoparticle stabilizer makes it a valuable excipient for overcoming challenges associated with poorly soluble drugs and for developing advanced drug delivery systems. The protocols provided herein offer a starting point for researchers to harness the capabilities of this versatile compound. However, as with any excipient, empirical optimization for specific cell lines, APIs, and formulations is critical for successful application.

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- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Nonanoate as a Biodegradable Surfactant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231133#using-sodium-nonanoate-as-a-biodegradable-surfactant]

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